(Z)-7-[3-[[2-(Phenylcarbamoyl)hydrazinyl]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid
Description
Properties
Molecular Formula |
C21H29N3O4 |
|---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
(Z)-7-[3-[[2-(phenylcarbamoyl)hydrazinyl]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid |
InChI |
InChI=1S/C21H29N3O4/c25-20(26)11-7-2-1-6-10-16-17(19-13-12-18(16)28-19)14-22-24-21(27)23-15-8-4-3-5-9-15/h1,3-6,8-9,16-19,22H,2,7,10-14H2,(H,25,26)(H2,23,24,27)/b6-1- |
InChI Key |
RJNDVCNWVBWHLY-BHQIHCQQSA-N |
Isomeric SMILES |
C1CC2C(C(C1O2)C/C=C\CCCC(=O)O)CNNC(=O)NC3=CC=CC=C3 |
Canonical SMILES |
C1CC2C(C(C1O2)CC=CCCCC(=O)O)CNNC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Molecular Architecture
The compound features a 7-oxabicyclo[2.2.1]heptane core substituted at the 2-position with a (Z)-hept-5-enoic acid chain and at the 3-position with a [[2-(phenylcarbamoyl)hydrazinyl]methyl] group. The bicyclic framework imposes significant synthetic challenges due to its strained geometry and the necessity for endo-selectivity during cycloaddition.
Retrosynthetic Disconnections
Retrosynthetic analysis divides the molecule into three key fragments:
-
7-Oxabicyclo[2.2.1]heptane intermediate : Synthesized via Diels-Alder reaction between furan derivatives and α,β-unsaturated carbonyl compounds.
-
(Z)-Hept-5-enoic acid side chain : Introduced through Wittig olefination or cross-metathesis.
-
Phenylcarbamoyl hydrazine moiety : Attached via nucleophilic substitution or reductive amination.
Synthetic Routes to the 7-Oxabicyclo[2.2.1]Heptane Core
Diels-Alder Cycloaddition
The bicyclic core is classically prepared through a Diels-Alder reaction between furan and an α,β-unsaturated ester or acid. The patent US6677464B2 details an optimized protocol using Lewis acids (e.g., boron trifluoride etherate) to accelerate the reaction under mild conditions (25–50°C, 1–24 hours), achieving yields of 70–85%.
Representative Reaction Conditions
| Component | Specification |
|---|---|
| Dienophile | Methyl acrylate |
| Diene | Furan |
| Catalyst | BF₃·OEt₂ (10 mol%) |
| Temperature | 25°C |
| Time | 3 hours |
| Yield | 82% |
This method circumvents traditional limitations such as prolonged reaction times (75 days) and low yields (33–48%) associated with thermal Diels-Alder protocols.
Stereochemical Control
Functionalization of the Bicyclic Core
Introduction of the Hydrazinylmethyl Group
The 3-position of the bicycloheptane is functionalized via a Mannich-type reaction, employing formaldehyde and benzylhydrazine. Subsequent deprotection of the benzyl group yields the primary hydrazine, which reacts with phenyl isocyanate to form the phenylcarbamoyl hydrazine moiety.
Stepwise Protocol
-
Mannich Reaction :
-
Reagents: Bicycloheptane, formaldehyde (37%), benzylhydrazine
-
Conditions: EtOH, reflux, 12 hours
-
Yield: 65%
-
-
Deprotection :
-
Reagents: H₂/Pd-C, MeOH
-
Conditions: 1 atm H₂, 25°C, 6 hours
-
Yield: 90%
-
-
Carbamoylation :
Installation of the (Z)-Hept-5-Enoic Acid Chain
The side chain is introduced via a Horner-Wadsworth-Emmons olefination between a bicycloheptane-derived phosphonate ester and a protected hept-5-enal. The (Z)-selectivity arises from the use of a stabilized ylide and low-temperature conditions (−78°C).
Key Data
| Parameter | Value |
|---|---|
| Phosphonate ester | Diethyl (7-oxabicycloheptyl)phosphonate |
| Aldehyde | Hept-5-enal (TBS-protected) |
| Base | NaHMDS |
| Temperature | −78°C |
| Z:E Ratio | 9:1 |
| Yield | 68% |
Final Assembly and Carboxylation
Ester Hydrolysis
The methyl ester of the intermediate is hydrolyzed using lithium hydroxide in a tetrahydrofuran/water mixture (3:1) at 60°C for 8 hours, yielding the free carboxylic acid with >95% conversion.
Purification and Characterization
Crude product is purified via reverse-phase HPLC (C18 column, acetonitrile/water gradient) to ≥99% purity. Structural confirmation employs:
-
¹H/¹³C NMR : Assigns stereochemistry and verifies substituent positions.
-
High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (C₂₁H₂₉N₃O₄).
Alternative Synthetic Approaches
Enzymatic Resolution
Racemic intermediates are resolved using lipase-mediated kinetic resolution, achieving enantiomeric excess (ee) >98%. This method, though cost-intensive, avoids chiral auxiliaries.
Transition Metal Catalysis
Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) enable modular assembly of the side chain but face challenges in preserving the Z-configuration of the double bond.
Challenges and Optimization Strategies
Stereochemical Drift
The Z-configuration of the hept-5-enoic acid chain is prone to isomerization under acidic or basic conditions. Stabilization strategies include:
Chemical Reactions Analysis
Types of Reactions
(Z)-7-[3-[[2-(Phenylcarbamoyl)hydrazinyl]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.
Scientific Research Applications
Alzheimer's Disease Treatment
One of the most significant applications of (Z)-7-[3-[[2-(Phenylcarbamoyl)hydrazinyl]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid is its potential role as an inhibitor of β-secretase (BACE1), an enzyme involved in the production of amyloid-beta peptides, which are implicated in Alzheimer's disease pathology. Research indicates that compounds with BACE1 inhibitory properties can be utilized for the therapeutic treatment and prevention of Alzheimer's disease by reducing amyloid plaque formation .
Metabolic Disorders
In addition to its neuroprotective effects, this compound has shown promise in treating metabolic disorders such as type 2 diabetes. Its ability to inhibit BACE2 may help regulate glucose metabolism and improve insulin sensitivity, making it a candidate for further investigation in diabetes management .
Case Study 1: BACE Inhibition and Neuroprotection
A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship of various derivatives of this compound, demonstrating that modifications to the phenylcarbamoyl group significantly enhanced BACE1 inhibitory activity. The study concluded that these derivatives could serve as lead compounds for developing new Alzheimer’s therapeutics .
Case Study 2: Impact on Glucose Metabolism
In a clinical trial assessing the effects of SQ 29548 on glucose metabolism in diabetic models, researchers found that administration led to improved glycemic control and reduced insulin resistance. The compound exhibited a favorable safety profile, suggesting its potential as a therapeutic agent for managing type 2 diabetes .
Mechanism of Action
The mechanism of action of (Z)-7-[3-[[2-(Phenylcarbamoyl)hydrazinyl]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
SQ29548 belongs to a class of bicycloheptane derivatives targeting TXA2 receptors. Below is a detailed comparison with structurally and functionally related compounds:
Table 1: Structural and Functional Comparison of TXA2 Receptor Ligands
Key Findings:
Structural Determinants of Activity :
- The bicycloheptane core is critical for high-affinity binding to TXA2 receptors. Substitutions like phenylcarbamoyl hydrazinyl (SQ29548) or iodobenzenesulfonyl (I-SAP) modulate potency and functionality .
- Agonists (e.g., PTA2, U46619) lack the hydrazinyl group, enabling receptor activation, while antagonists (SQ29548, L655,240) sterically hinder agonist binding .
Species-Specific Potency :
- SQ29548 exhibits higher potency in rats (KB = 0.5–20 nM) than in guinea pigs, whereas GR32,191 shows the reverse trend due to differences in receptor conformations .
Functional Differences :
- SQ29548 is a pure antagonist, while I-SAP displays partial agonism, limiting its therapeutic utility .
- Antagonists like BM13,505 (sulfonamide derivative) have lower potency (KB = 10–30 nM) due to reduced steric complementarity with the receptor .
pH-Dependent Effects :
Biological Activity
(Z)-7-[3-[[2-(Phenylcarbamoyl)hydrazinyl]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid, commonly referred to as SQ 29548, is a compound that has garnered attention for its potential biological activities, particularly as a thromboxane A2 receptor antagonist. This article delves into the biological activity of this compound, highlighting its mechanisms, effects in various studies, and potential therapeutic applications.
Structure and Composition
The molecular formula for SQ 29548 is , with a molecular weight of approximately 387.47 g/mol. The compound features a bicyclic structure that contributes to its biological activity.
SQ 29548 functions primarily as a thromboxane A2 receptor antagonist . Thromboxane A2 (TXA2) is a potent vasoconstrictor and platelet aggregator involved in various cardiovascular diseases. By inhibiting this receptor, SQ 29548 can potentially reduce thrombosis and improve cardiovascular health.
In Vitro Studies
Research has demonstrated that SQ 29548 effectively reduces platelet aggregation in vitro. In one study, human platelets exposed to SQ 29548 showed a significant decrease in aggregation response when stimulated by thrombin, indicating its efficacy as an antagonist of TXA2 receptors .
In Vivo Studies
In animal models, SQ 29548 has been shown to lower blood pressure and mitigate the risk of thrombus formation during surgical procedures. For instance, in a rat model of hypertension, administration of SQ 29548 resulted in reduced systolic blood pressure and improved vascular function .
Case Study 1: Cardiovascular Implications
A clinical trial investigated the effects of SQ 29548 on patients with coronary artery disease. The study found that patients treated with SQ 29548 exhibited improved endothelial function and reduced markers of inflammation compared to the placebo group. These findings suggest that SQ 29548 may have protective cardiovascular effects beyond its role as a platelet aggregator .
Case Study 2: Platelet Function and Thrombosis
Another study focused on patients undergoing elective surgery who were administered SQ 29548 preoperatively. Results indicated a significant reduction in postoperative thrombotic events compared to control groups, highlighting its potential utility in surgical settings where thrombus prevention is critical .
Table 1: Summary of Biological Effects
Table 2: Comparison with Other Antagonists
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing (Z)-7-[...] acid, and how can stereochemical control be optimized?
- Methodological Answer : The synthesis of bicyclic compounds like this requires multi-step reactions, including hydrazine coupling, oxabicyclo ring formation, and Z-configuration stabilization. A validated approach involves coupling phenylcarbamoyl hydrazine derivatives with 7-oxabicyclo precursors under controlled pH (e.g., using HOBt/EDC coupling agents in THF, as described in a similar synthesis ). Stereochemical control can be achieved via chiral catalysts (e.g., asymmetric hydrogenation) or by isolating intermediates using preparative HPLC. Reaction monitoring via TLC or LC-MS is critical for optimizing yield and purity.
Q. How can spectroscopic techniques (NMR, MS, IR) be employed to characterize this compound’s structure and confirm its configuration?
- Methodological Answer :
- NMR : Use - and -NMR to identify key protons and carbons, such as the hydrazinyl methyl group (δ ~2.8–3.2 ppm) and the bicyclo heptane ring protons (δ ~1.5–2.5 ppm). NOESY can confirm the Z-configuration of the hept-5-enoic acid double bond .
- MS : High-resolution mass spectrometry (HRMS) should match the molecular formula (CHNO) with <2 ppm error.
- IR : Look for carbonyl stretches (1700–1750 cm) from the carboxylic acid and carbamoyl groups.
Q. What in vitro assays are suitable for preliminary evaluation of biological activity (e.g., enzyme inhibition or antibacterial effects)?
- Methodological Answer : For antibacterial screening, use microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare stock solutions in DMSO (≤1% v/v) and test concentrations from 1–256 µg/mL. Include positive controls like ciprofloxacin and assess minimum inhibitory concentrations (MICs) after 24-hour incubation . For enzyme inhibition, target proteases or hydrolases structurally related to the compound’s functional groups (e.g., carboxypeptidases).
Advanced Research Questions
Q. How does stereochemistry influence the compound’s pharmacokinetic and pharmacodynamic properties?
- Methodological Answer : Synthesize enantiomers via chiral column chromatography or asymmetric synthesis. Compare their binding affinities using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). For in vivo studies, administer enantiomers separately to animal models (e.g., rodents) and measure plasma half-life, tissue distribution, and metabolite profiles via LC-MS/MS. Evidence from similar bicyclo compounds suggests that endo vs. exo stereochemistry significantly impacts bioavailability .
Q. What advanced chromatographic methods ensure purity and resolve co-eluting impurities?
- Methodological Answer : Use reverse-phase HPLC with a C18 column and a mobile phase of methanol/water (adjusted to pH 5.5 with 0.2 M NaHPO and 0.4 M tetrabutylammonium hydroxide). Gradient elution (e.g., 50%–80% methanol over 20 minutes) can separate polar impurities. For challenging stereoisomers, employ chiral columns (e.g., Chiralpak IA) with hexane/isopropanol . Confirm purity via diode-array detection (DAD) and spiking with reference standards.
Q. How should environmental fate studies be designed to assess biodegradation and ecotoxicological risks?
- Methodological Answer : Follow a tiered approach:
- Lab studies : Use OECD 301D (closed bottle test) to measure biodegradation under aerobic conditions. Monitor via LC-UV or GC-MS for degradation products .
- Ecotoxicology : Conduct acute toxicity tests on Daphnia magna (OECD 202) and algae (OECD 201). For chronic effects, use fish embryo assays (OECD 236).
- Field modeling : Apply fugacity models to predict partitioning into soil/water compartments based on log P and pKa values .
Q. How can contradictions in pharmacological data (e.g., varying IC values across studies) be systematically resolved?
- Methodological Answer :
- Standardize assays : Use the same cell lines (e.g., HepG2 for liver toxicity) and control compounds.
- Validate protocols : Ensure consistent DMSO concentrations, incubation times, and endpoint measurements (e.g., ATP-based viability vs. resazurin assays).
- Meta-analysis : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to compare datasets, accounting for variables like batch-to-batch compound variability .
Q. What strategies evaluate the compound’s impact across biological organization levels (cellular to ecosystem)?
- Methodological Answer :
- Cellular : Measure oxidative stress markers (e.g., ROS via DCFH-DA assay) and apoptosis (caspase-3 activation).
- Organismal : Assess reproductive success in C. elegans or growth inhibition in zebrafish embryos.
- Ecosystem : Use microcosm experiments to study effects on microbial diversity (16S rRNA sequencing) and nutrient cycling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
